E7016

Catalog No.
S548572
CAS No.
902128-92-1
M.F
C20H19N3O3
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E7016

CAS Number

902128-92-1

Product Name

E7016

IUPAC Name

4-[(4-hydroxypiperidin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H19N3O3/c24-13-6-8-23(9-7-13)11-12-4-5-16-15(10-12)19-18-14(20(25)22-21-19)2-1-3-17(18)26-16/h1-5,10,13,24H,6-9,11H2,(H,22,25)

InChI Key

HAVFFEMDLROBGI-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

Solubility

Soluble in DMSO, not in water

Synonyms

10-((4-hydroxypiperidin-1-yl)methyl)chromeno(4,3,2-de)phthalazin-3(2H)-one, E 7016, E-7016, E7016 cpd

Canonical SMILES

C1CN(CCC1O)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

Description

The exact mass of the compound Benzopyrano(4,3,2-de)phthalazin-3(2H)-one, 10-((4-hydroxy-1-piperidinyl)methyl)- is 349.14264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

E7016 refers to two distinct compounds: a carbon steel welding electrode and a poly(ADP-ribose) polymerase inhibitor. The carbon steel electrode, classified under the American Welding Society specification, is characterized by its low hydrogen potassium coating, which enhances its mechanical properties and crack resistance. It is primarily used for welding medium to high tensile strength steels, such as those found in shipbuilding and structural applications. The chemical composition typically includes carbon (≤0.12%), manganese (≤1.60%), silicon (≤0.65%), sulfur (≤0.030%), and phosphorus (≤0.035%) .

In contrast, the E7016 compound as a pharmaceutical agent is recognized as a PARP inhibitor, specifically targeting the nuclear enzyme poly(ADP-ribose) polymerase. This compound has potential applications in cancer treatment due to its ability to sensitize cancer cells to chemotherapy and radiation therapy .

During the welding process, primarily involving the fusion of the electrode material with the base metal at high temperatures. The low hydrogen content minimizes the risk of hydrogen-induced cracking, enhancing weld integrity.

PARP Inhibitor

As a PARP inhibitor, E7016 interacts with the enzyme's active site, preventing it from repairing DNA single-strand breaks. This inhibition leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair mechanisms, thereby enhancing the efficacy of chemotherapeutic agents .

The biological activity of E7016 as a PARP inhibitor is significant in oncology. By inhibiting poly(ADP-ribose) polymerase, it disrupts DNA repair pathways in cancer cells, which can lead to increased cell death when combined with other treatments such as chemotherapy or radiotherapy. This mechanism is particularly effective in cancers with BRCA1 or BRCA2 mutations, where the cells are already compromised in their ability to repair DNA .

Carbon Steel Electrode

The production of E7016 welding electrodes involves:

  • Coating Process: A low hydrogen potassium coating is applied to a mild steel core wire.
  • Baking: The electrodes must be baked at 350-380°C for one hour before use to remove moisture and enhance performance during welding .

PARP Inhibitor

The synthesis of E7016 as a PARP inhibitor involves multi-step organic synthesis techniques that typically include:

  • Formation of Benzopyrano Structures: Utilizing specific reagents and conditions to construct the benzopyrano framework.
  • Functional Group Modifications: Introducing functional groups that confer inhibitory activity against poly(ADP-ribose) polymerase .

In shipbuilding, construction, and manufacturing of pressure vessels.
  • Suitable for all-position welding due to its excellent arc stability and low spatter characteristics .
  • PARP Inhibitor

    E7016's applications in medicine include:

    • Treatment of various cancers by enhancing the effects of chemotherapy and radiation.
    • Research into its efficacy in combination therapies for tumors with DNA repair deficiencies .

    Interaction studies for E7016 as a PARP inhibitor focus on its synergistic effects with other anticancer drugs. Studies have shown that combining E7016 with traditional chemotherapeutics increases tumor sensitivity and reduces resistance mechanisms commonly seen in cancer treatment . For the welding electrode, interaction studies primarily assess its compatibility with different base metals and how it performs under various welding conditions.

    Similar Compounds

    CompoundTypeUnique Features
    E7016Carbon Steel ElectrodeLow hydrogen content; high crack resistance
    E6013Carbon Steel ElectrodeVersatile; lower crack resistance
    E7024Carbon Steel ElectrodeHigh deposition rate; limited positional use
    OlaparibPARP InhibitorSpecific for ovarian cancer; different mechanism

    E7016 stands out due to its dual role as both a welding electrode with superior mechanical properties and a potent pharmaceutical agent targeting DNA repair pathways in cancer cells.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    2

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    2

    Exact Mass

    349.14264148 g/mol

    Monoisotopic Mass

    349.14264148 g/mol

    Heavy Atom Count

    26

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    M8926C7ILX

    MeSH Pharmacological Classification

    Poly(ADP-ribose) Polymerase Inhibitors

    Other CAS

    1005412-29-2

    Wikipedia

    E-7016

    Dates

    Modify: 2024-02-18
    1: Lai WG, Farah N, Moniz GA, Wong YN. A Baeyer-Villiger oxidation specifically catalyzed by human flavin-containing monooxygenase 5. Drug Metab Dispos. 2011 Jan;39(1):61-70. Epub 2010 Oct 14. PubMed PMID: 20947616.
    2: Crispi S, Calogero RA, Santini M, Mellone P, Vincenzi B, Citro G, Vicidomini G, Fasano S, Meccariello R, Cobellis G, Menegozzo S, Pierantoni R, Facciolo F, Baldi A, Menegozzo M. Global gene expression profiling of human pleural mesotheliomas: identification of matrix metalloproteinase 14 (MMP-14) as potential tumour target. PLoS One. 2009 Sep 15;4(9):e7016. PubMed PMID: 19753302; PubMed Central PMCID: PMC2737627.
    3: Russo AL, Kwon HC, Burgan WE, Carter D, Beam K, Weizheng X, Zhang J, Slusher BS, Chakravarti A, Tofilon PJ, Camphausen K. In vitro and in vivo radiosensitization of glioblastoma cells by the poly (ADP-ribose) polymerase inhibitor E7016. Clin Cancer Res. 2009 Jan 15;15(2):607-12. PubMed PMID: 19147766.

    Explore Compound Types